9-Aminoacridine

Description

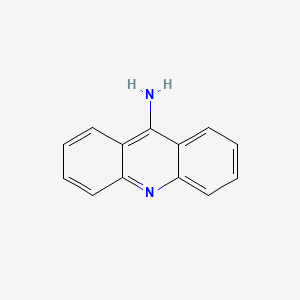

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

acridin-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGFWWJLMVZSIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Record name | 9-AMINOACRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2024456 | |

| Record name | 9-Aminoacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

9-aminoacridine appears as yellow needles. Free soluble in alcohol. | |

| Record name | 9-AMINOACRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 9-AMINOACRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

90-45-9 | |

| Record name | 9-AMINOACRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 9-Aminoacridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoacridine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminacrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11561 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aminacrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-AMINOACRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-AMINOACRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Aminoacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminoacridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINACRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78OY3Z0P7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

466 °F (NTP, 1992) | |

| Record name | 9-AMINOACRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Molecular and Cellular Mechanisms of Action of 9 Aminoacridine

Impact on Nucleic Acid Metabolism

By binding to DNA and altering its structure, 9-aminoacridine interferes with key metabolic processes involving nucleic acids, most notably DNA replication and RNA transcription. patsnap.com Its ability to inhibit these processes is central to its biological activity. nih.govnih.gov

This compound is a potent inhibitor of RNA transcription and, consequently, ribosome biogenesis. nih.govmdpi.commerckmillipore.com It affects both the synthesis of ribosomal RNA precursors (pre-rRNA) by RNA polymerase I (Pol I) and the subsequent processing of these precursors into mature ribosomal RNA. nih.govzendy.io

Exposure of mammalian cells to this compound causes a rapid halt in Pol I transcription, leading to the quick disappearance of the primary 47S pre-rRNA transcripts. mdpi.comnih.gov This suggests that the compound acts as a potent inhibitor of Pol I. nih.gov Unlike some other inhibitors, this compound treatment does not lead to the accumulation of shortened Pol I transcripts. nih.gov The inhibition of transcription is a key part of its mechanism, as seen in its ability to block HIV-1 LTR transcription. medchemexpress.comnih.gov

In addition to blocking transcription, this compound also inhibits the post-transcriptional maturation of pre-rRNA. nih.govmdpi.com This dual-action mechanism—targeting both transcription and processing—leads to a rapid and complete shutdown of ribosome production. merckmillipore.comzendy.io The ability to interfere with pre-rRNA processing is likely related to the fact that this compound can also bind directly to RNA, not just DNA. nih.govmdpi.com

Table 2: Research Findings on this compound's Impact on Nucleic Acid Metabolism

| Process Affected | Specific Effect | Key Finding | Reference |

|---|---|---|---|

| DNA Replication | Inhibition | Inhibits dNTP incorporation by interacting with the DNA template and polymerase. | nih.gov |

| DNA Growing Point | Destabilization | Stimulates the 3'-5' exonuclease activity of T4 DNA polymerase, suggesting destabilization. | nih.gov |

| RNA Polymerase I Transcription | Inhibition | Causes rapid cessation of pre-rRNA transcription in mammalian cells. | mdpi.com, nih.gov |

| Pre-rRNA Processing | Inhibition | Inhibits the maturation of already synthesized pre-rRNA transcripts. | zendy.io, nih.gov |

| Ribosome Biogenesis | Inhibition | Rapidly abolishes the production of new ribosomes by targeting both transcription and processing. | merckmillipore.com, nih.gov |

| HIV-1 Transcription | Inhibition | Inhibits HIV LTR transcription in a manner dependent on the amino moiety. | medchemexpress.com, nih.gov |

Induction of Mutagenesis (Frameshift Mutations, Deletions, Insertions)

This compound is a well-documented mutagen that primarily induces frameshift mutations. genome.gov These mutations arise from the insertion or deletion of a number of nucleotides in a DNA sequence that is not divisible by three. genome.govwikipedia.org This disruption shifts the reading frame of the gene, leading to a completely different translation from the original sequence and often resulting in a nonfunctional or truncated protein product. wikipedia.org

Research has shown that this compound's mutagenic activity is linked to its interaction with DNA during replication. In vitro studies using the ampicillinase gene of pBR322 replicated in the presence of this compound demonstrated the induction of frameshift mutations. nih.gov The spectrum of mutations observed was consistent with its effects in vivo, establishing that this compound can cause mutagenic lesions during the DNA replication process. nih.gov The compound has been shown to induce both small (1- and 2-base) and large (407-base) deletions, particularly at repetitive sequences. nih.gov The frequency and type of these mutations are influenced by the specific base and the surrounding sequences. nih.gov

| Mutation Type | Description | Mechanism of Induction by this compound | Reference |

|---|---|---|---|

| Frameshift Mutation | An insertion or deletion of nucleotides in a number not divisible by three, altering the reading frame. genome.govwikipedia.org | Intercalates into DNA, destabilizing the growing point during replication, leading to errors. nih.gov | genome.govwikipedia.orgnih.gov |

| Deletion | Removal of one or more nucleotides from the DNA sequence. medlineplus.gov | Induces both small (1-2 bases) and large (407 bases) deletions, often at repetitive sequences. nih.gov | nih.govmedlineplus.gov |

| Insertion | Addition of one or more nucleotides into the DNA sequence. medlineplus.gov | Arises from replication errors caused by the destabilization of the DNA helix at the growing point. nih.gov | nih.govmedlineplus.gov |

DNA Cross-Linking Mechanisms

While primarily known as a mono-intercalator, derivatives of this compound have been synthesized to act as DNA cross-linking agents. Bis-acridine derivatives, where two acridine (B1665455) chromophores are joined by a linker, have been studied for their ability to bis-intercalate (intercalate at two separate sites) and cross-link DNA duplexes. reading.ac.uk

A key example is a bis(acridine-4-carboxamide) derivative with a six-carbon linker. X-ray crystallography has provided structural evidence for its ability to non-covalently cross-link DNA duplexes. reading.ac.uk The study showed that the compound binds to two separate d(CGTACG)2 molecules simultaneously. reading.ac.uk One acridine portion of the ligand intercalates at a CG step of one DNA duplex, while the other half of the same ligand molecule binds to a second DNA molecule in a symmetry-related fashion. reading.ac.uk The alkyl linker connecting the two acridine units threads through the minor grooves of the DNA, effectively cross-linking the two duplexes. reading.ac.uk This structural arrangement highlights a mechanism distinct from covalent cross-linking, demonstrating that derivatives of this compound can physically bridge two separate DNA molecules.

Topoisomerase Modulation

This compound and its derivatives are known to interfere with the function of topoisomerases, enzymes critical for managing DNA topology during processes like replication and transcription. nih.govnih.gov

Catalytic Inhibition of Topoisomerase II

Unlike topoisomerase poisons such as etoposide, which stabilize the topoisomerase II (TOP2) cleavage complex and lead to DNA strand breaks, certain this compound derivatives function as catalytic inhibitors. nih.gov These inhibitors suppress the enzymatic activity of TOP2 without trapping the enzyme-DNA covalent intermediate. nih.gov This mode of action is significant because it avoids the generation of permanent DNA strand breaks that can lead to secondary malignancies, a known risk with TOP2 poisons. nih.gov

Studies on a series of substituted this compound compounds have demonstrated their ability to inhibit the catalytic activity of TOP2, leading to a G1-S phase cell cycle arrest and subsequent apoptosis in cancer cells. nih.govnih.gov This inhibition of TOP2 activity has been shown to be effective in reducing cell proliferation in various cancer cell lines, including non-small cell lung cancer (NSCLC) and pancreatic cancer. nih.govumn.edu The development of such catalytic inhibitors represents a strategy to overcome the limitations associated with traditional topoisomerase poisons. nih.gov

Topoisomerase I Interaction and Stabilization of Adducts

In addition to their effects on TOP2, some this compound derivatives also interact with topoisomerase I (TOP1). Research has shown that at least one substituted this compound compound can effectively stabilize the formation of TOP1-DNA adducts within intact cells. nih.govnih.gov This action is characteristic of a topoisomerase "poison," which traps the covalent enzyme-DNA complex, preventing the re-ligation of the DNA strand. nih.gov

However, further investigation using RNA interference experiments revealed that this stabilization of TOP1-DNA adducts by the this compound derivative does not appear to contribute to the drug-induced cell death. nih.govnih.gov This suggests that while these compounds can trap the complex, this interaction may be non-lethal. nih.govnih.gov Therefore, these specific this compound derivatives are considered non-lethal poisons of topoisomerase I. nih.govnih.gov

Implications for DNA Topology and Repair Pathways

The inhibition of topoisomerases by this compound has significant implications for DNA topology and cellular repair mechanisms. Topoisomerases are essential for resolving topological stress, such as supercoiling, that arises during DNA replication and transcription. duke.educore.ac.uk By inhibiting these enzymes, this compound derivatives can disrupt the normal management of DNA supercoiling.

Cellular Signaling Pathway Perturbations

This compound and its derivatives exert their biological effects not only through direct DNA interaction and enzyme inhibition but also by perturbing various cellular signaling pathways. These pathways are complex networks that cells use to translate external or internal signals into specific actions. youtube.com

Research has indicated that the anticancer mechanisms of this compound-based drugs involve the modulation of key signaling pathways such as PI3K/AKT/mTOR, NF-κB, and p53. frontiersin.org For instance, this compound was found to activate the p53 tumor suppressor protein and inhibit the function of NF-κB, a protein complex that controls transcription of DNA and cell survival, often without inducing a detectable DNA damage response. nih.gov This suggests that this compound can trigger cellular responses, like apoptosis, through signaling cascades independent of its direct genotoxic effects. frontiersin.org The perturbation of these pathways, which are central to cell growth, proliferation, and survival, is a crucial aspect of the compound's mechanism of action. frontiersin.orgmdpi.com

PI3K/AKT/mTOR Pathway Modulation

This compound (9-AA) has been identified as a modulator of the PI3K/AKT/mTOR signaling pathway, a critical cascade that governs cell growth, proliferation, and survival. iiarjournals.orgnih.gov Deregulation of this pathway is a common feature in many cancers, making it a key target for therapeutic intervention. nih.govyoutube.com Research has demonstrated that 9-AA and its derivatives can exert inhibitory effects on this pro-survival pathway. iiarjournals.orgnih.gov

A key mechanism of action of 9-AA involves the selective downregulation of the p110 gamma (p110γ) catalytic subunit of phosphoinositide 3-kinase (PI3K). iiarjournals.orgnih.gov This targeted reduction in p110γ protein levels leads to the subsequent inhibition of the downstream effector, AKT, and the mammalian target of rapamycin (B549165) (mTOR). iiarjournals.orgnih.gov The suppression of AKT and mTOR activity by 9-AA has been observed in various cancer cell lines, including renal cell carcinoma. iiarjournals.org

Interestingly, the regulation appears to be part of a feedback loop, where mTOR itself influences the translation of p110γ. nih.gov By disrupting this cycle, 9-AA effectively dampens the entire PI3K/AKT/mTOR signaling axis. This modulation is significant as it also impacts other crucial cellular pathways, including NF-κB and p53 signaling. iiarjournals.orgnih.gov

The table below summarizes the key molecular targets of this compound within the PI3K/AKT/mTOR pathway and the observed effects.

| Target Protein | Effect of this compound | Downstream Consequence |

| PI3K (p110γ subunit) | Downregulation of protein levels | Inhibition of PI3K activity |

| AKT | Decreased phosphorylation (inhibition) | Suppression of pro-survival signals |

| mTOR | Decreased activity | Inhibition of protein synthesis and cell growth |

NF-κB and p53 Signaling Regulation

This compound demonstrates a dual regulatory role by concurrently suppressing the nuclear factor-kappaB (NF-κB) signaling pathway and activating the p53 tumor suppressor pathway. nih.govresearchgate.net The NF-κB pathway is often constitutively active in cancer cells, promoting inflammation and cell survival, while the p53 pathway, known as the "guardian of the genome," is frequently inactivated. researchgate.netnih.gov

Studies have revealed a crosstalk between these two pathways, where constitutively active NF-κB can lead to the repression of p53's transcriptional activity. researchgate.net this compound intervenes in this process by inhibiting NF-κB signaling, which in turn alleviates the suppression of p53, thereby restoring its tumor-suppressive functions. researchgate.net This mechanism has been observed in various cancer cell types, including renal cell carcinoma. researchgate.net

Furthermore, this compound has been incorporated into peptide nucleic acid (PNA) conjugates to specifically target and down-regulate MDM2, a key negative regulator of p53. mdpi.com By reducing MDM2 levels, these conjugates lead to an increase in p53 protein levels and a subsequent enhancement of its transcriptional activity. mdpi.com The activation of p53 by this compound can occur without a detectable DNA damage response. nih.gov

The following table outlines the regulatory effects of this compound on the NF-κB and p53 signaling pathways.

| Signaling Pathway | Key Protein | Effect of this compound |

| NF-κB | NF-κB | Inhibition of signaling |

| p53 | p53 | Activation of signaling |

| p53 Regulation | MDM2 | Downregulation (as Acr-PNA conjugate) |

Cell Cycle Arrest Induction

A significant aspect of the anticancer mechanism of this compound and its derivatives is the induction of cell cycle arrest, a process that halts cell proliferation. nih.gov The specific phase of the cell cycle at which arrest occurs can vary depending on the derivative and the cancer cell type.

For instance, studies on substituted 9-aminoacridines have shown that they can catalytically inhibit topoisomerase II, leading to an arrest in the G1-S phase of the cell cycle in pancreatic cancer cells. nih.govresearchgate.net In contrast, other derivatives, such as imidazoacridinones, have been found to induce a preferential and complete arrest of cells in the G2 phase. nih.gov This G2 block was observed to be dose- and time-dependent. nih.gov Chalcone (B49325) derivatives, another class of compounds, have also been shown to induce G2/M arrest. plos.org The induction of cell cycle arrest is a key mechanism that precedes the initiation of programmed cell death.

Apoptosis and Autophagy Induction Mechanisms

This compound and its derivatives are potent inducers of programmed cell death, primarily through the mechanisms of apoptosis and, in some cases, autophagy. iiarjournals.orgnih.gov

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Substituted 9-aminoacridines have been shown to induce apoptosis in various cancer cell lines, including non-small cell lung cancer. iiarjournals.orgmdpi.com A common indicator of apoptosis induction by these compounds is the cleavage of poly (ADP-ribose) polymerase (PARP). iiarjournals.org The apoptotic process often involves the activation of a cascade of enzymes called caspases. nih.govnih.gov While the precise caspase activation profile for this compound itself is not extensively detailed in the provided search results, the activation of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway, is a common mechanism for many anticancer agents. nih.gov The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is also critical in regulating apoptosis. nih.gov

Autophagy is a cellular self-degradation process that can either promote cell survival or lead to cell death. In some contexts, this compound derivatives have been found to induce autophagy in cancer cells. iiarjournals.org Key proteins involved in the autophagy pathway include Beclin-1, which is essential for the initiation of the autophagosome, and LC3, which is a marker for autophagosome formation. mdpi.comresearchgate.net The knockdown of these autophagy-related genes has been shown to inhibit cancer cell proliferation and induce apoptosis, highlighting the complex role of autophagy in cancer therapy. researchgate.net

Membrane and Ion Transport Interactions

Disruption of Proton Motive Force in Microbial Cells

In addition to its anticancer properties, this compound exhibits antimicrobial activity, in part by disrupting the proton motive force (PMF) in microbial cells. nih.gov The PMF is a crucial electrochemical gradient across the bacterial cell membrane that is essential for various cellular processes, including ATP synthesis and transport.

In studies with the bacterium Klebsiella pneumoniae, this compound was found to disrupt the PMF, which is a key component of its antibacterial mechanism. nih.gov This disruption appears to be related to an effect on the bacterial electric potential. nih.gov The dissipation of the PMF can lead to a cascade of detrimental effects within the bacterial cell, ultimately contributing to cell death. This mechanism of action is particularly relevant in the context of overcoming antibiotic resistance. nih.gov

Accumulation within Cell Membranes

The interaction of this compound with cellular membranes is a key aspect of its biological activity. In microbial cells, it has been observed that this compound accumulates within the cell membrane. nih.gov This accumulation is thought to be a precursor to the disruption of the proton motive force. nih.gov

It is noteworthy that this accumulation within the bacterial cell membrane does not appear to cause outright membrane disruption. nih.gov Instead, the presence of this compound within the lipid bilayer likely alters the membrane's physical properties and interferes with the functions of membrane-embedded proteins involved in maintaining the proton gradient. nih.gov This targeted interaction with the cell membrane highlights a specific mechanism of action against microbial cells.

Advanced Research on Biological Activities of 9 Aminoacridine

Anticancer Research

9-Aminoacridine and its derivatives have demonstrated significant potential as anticancer agents, targeting various malignancies through diverse mechanisms.

Research has shown the cytotoxic effects of this compound derivatives against a variety of cancer cell lines. In a study involving a derivative of this compound, N'-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide (ACS-AZ), significant antitumor activity was observed in the Ehrlich ascites carcinoma (EAC) model. arabjchem.orgnih.gov Treatment with ACS-AZ led to a notable reduction in both tumor volume and the viability of tumor cells. arabjchem.org

The efficacy of this compound derivatives extends to Non-Small Cell Lung Cancer (NSCLC) . Studies on substituted this compound derivatives have demonstrated their ability to inhibit the proliferation of small cell lung cancer (SCLC), a subtype of NSCLC, with effective concentrations in the low micromolar range. arabjchem.orgresearchgate.net Specifically, certain synthesized this compound derivatives have shown potent activity against the A-549 lung cancer cell line. arabjchem.orgresearchgate.netresearchgate.net

Furthermore, the anticancer properties of this compound derivatives have been reported against pancreatic cancer and melanoma cell lines, indicating a broad spectrum of activity. researchgate.net Research has highlighted the potential of these compounds to induce apoptosis by arresting the cell cycle in the S phase and inhibiting topoisomerase. researchgate.net In vitro evaluations of novel amino-substituted aza-acridine derivatives have shown significant antiproliferative effects against the WM266-4 metastatic melanoma cell line. researchgate.net

Table 1: Efficacy of this compound Derivatives in Various Cancer Cell Lines

| Cancer Type | Cell Line/Model | Key Findings | Reference(s) |

|---|---|---|---|

| Ehrlich Ascites Carcinoma | EAC Mouse Model | Significant reduction in tumor volume and cell viability. | arabjchem.orgnih.gov |

| Non-Small Cell Lung Cancer | SCLC | Inhibition of cellular proliferation at low µM concentrations. | arabjchem.org |

| Non-Small Cell Lung Cancer | A-549 | Potent cytotoxic activity. | arabjchem.orgresearchgate.netresearchgate.net |

| Melanoma | WM266-4 | Significant antiproliferative effects. | researchgate.net |

| Pancreatic Cancer | General Mention | Reported anticancer properties. | researchgate.net |

Beyond direct cytotoxicity, this compound derivatives exert influence over the tumor microenvironment, exhibiting both anti-angiogenic and immunomodulatory effects. In the Ehrlich ascites carcinoma model, the derivative ACS-AZ was found to significantly reduce the density of peritumoral microvessels, indicating a potent anti-angiogenic action. arabjchem.orgnih.govfrontiersin.org This effect is partly attributed to the compound's ability to decrease the levels of pro-angiogenic factors such as nitric oxide (NO). nih.govfrontiersin.org

The immunomodulatory properties of this this compound derivative were also evident. nih.gov The study revealed a reduction in the levels of interleukin-1β (IL-1β) and C-C motif chemokine ligand 2 (CCL2), which can be associated with its anti-angiogenic effect. arabjchem.orgnih.gov Concurrently, an increase in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-4 (IL-4) was observed, which is linked to its direct cytotoxic activity against tumor cells. arabjchem.orgnih.gov This modulation of cytokine levels within the tumor microenvironment suggests a complex interplay between the direct anticancer effects and the host immune response. frontiersin.orgfrontiersin.orgnih.gov

The potential of this compound to enhance the efficacy of established chemotherapeutic agents like cisplatin (B142131) is an area of active investigation. While direct studies on the synergistic effects of this compound and cisplatin are emerging, the foundational mechanisms for such interactions are being explored. The combination of chemotherapeutic drugs can be a strategic approach to overcome drug resistance and reduce dose-related side effects. nih.govmdpi.comproquest.com

The interaction of this compound-platinum complexes with DNA has been shown to differ from that of cisplatin alone. These complexes exhibit a different DNA sequence specificity, which could potentially overcome certain mechanisms of resistance to cisplatin. [ ] The presence of the this compound intercalating group significantly increases the rate of reaction with DNA. [ ] This suggests that combining this compound with platinum-based drugs could lead to a more potent and potentially synergistic antitumor effect by modifying DNA interaction and damage. mdpi.com

Antimicrobial Research

This compound has also been repurposed and investigated for its antimicrobial properties, particularly in an era of growing antibiotic resistance.

A significant finding in antimicrobial research is the efficacy of this compound against multidrug-resistant (MDR) bacterial strains. Through high-throughput screening of FDA-approved drugs, this compound was identified as a potential small molecule that can be used as an antimicrobial agent against extensively drug-resistant and pan-drug-resistant Klebsiella pneumoniae. [ ] The mechanism of its antimicrobial action involves interaction with bacterial DNA and disruption of the proton motive force in K. pneumoniae. [ ]

Perhaps one of the most promising areas of research is the use of this compound as an adjuvant in combination with existing antibiotics. Studies have demonstrated that this compound can act synergistically with rifampin against drug-resistant K. pneumoniae both in vitro and in vivo. [ ] This combination not only enhances the antimicrobial efficacy but also reduces the occurrence of resistance to rifampin. [ ] Furthermore, the formulation of this compound in liposomes, when combined with rifampin, has been shown to significantly reduce its cytotoxicity without compromising its antimicrobial activity. [ ] This suggests that this compound has the potential to be developed as a new antibacterial agent and as an adjuvant for rifampin in the treatment of infections caused by multidrug-resistant K. pneumoniae. [ ]

Table 2: Antimicrobial Activity of this compound

| Application | Target Organism | Key Findings | Reference(s) |

|---|---|---|---|

| Standalone Antimicrobial | Klebsiella pneumoniae (MDR) | Interacts with bacterial DNA and disrupts proton motive force. | [ ] |

| Adjuvant Therapy | Klebsiella pneumoniae (MDR) | Synergistic effect with rifampin, reduces resistance development. | [ ] |

| Formulation | Klebsiella pneumoniae (MDR) | Liposomal formulation reduces cytotoxicity while maintaining antimicrobial activity with rifampin. | [ ] |

Mechanisms of Overcoming Drug Resistance

The emergence of multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy, often linked to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of cancer cells. mdpi.com Research into this compound and its derivatives has revealed several mechanisms by which they can counteract or circumvent these resistance pathways.

One key mechanism involves the direct inhibition of efflux pumps. mdpi.com Certain This compound-4-carboxamide (B19687) derivatives have been investigated for their potential as MDR inhibitors. arabjchem.org By interfering with the function of transporters such as P-glycoprotein, these compounds can increase the intracellular concentration of co-administered chemotherapeutic agents, thereby restoring their efficacy in resistant cells. mdpi.comnih.gov

Beyond direct efflux pump inhibition, this compound-based compounds can overcome drug resistance by modulating critical cellular signaling pathways that are often dysregulated in cancer. google.comnih.gov Studies have shown that this compound (9AA) and its derivative quinacrine (B1676205) can suppress the PI3K/AKT/mTOR and NF-κB pathways. google.comnih.gov These pathways are crucial for cell survival and proliferation, and their inhibition can render cancer cells more susceptible to apoptosis. nih.gov For instance, 9AA treatment has been found to selectively downregulate the p110γ catalytic subunit of phosphoinositide 3-kinase (PI3K), leading to the inhibition of the downstream AKT/mTOR survival pathway. nih.gov

Furthermore, these compounds can activate the p53 tumor suppressor pathway. google.comnih.gov The simultaneous suppression of pro-survival pathways like NF-κB and activation of pro-apoptotic pathways like p53 makes this compound derivatives a unique class of multi-targeted agents. google.comnih.gov This ability to affect multiple, interconnected signaling pathways that contribute to a transformed phenotype allows them to selectively target and kill cancer cells, including those that have developed resistance to conventional therapies. nih.govsciencedaily.com

Antiviral Research (e.g., HIV-1 Inhibition)

The this compound scaffold has been a foundation for significant antiviral research, particularly in the context of Human Immunodeficiency Virus-1 (HIV-1). nih.govnih.gov The mechanism of this compound (9AA) in inhibiting HIV-1 is multifaceted and does not rely on a single point of intervention. A primary mechanism is the inhibition of HIV-1 Tat-dependent transcription. nih.govnih.gov This process is highly dependent on the presence and specific location of the amino group on the acridine (B1665455) structure. nih.gov

Research has demonstrated that 9AA treatment leads to the restoration of the p53 and p21WAF1 pathways, which are typically inactivated during an HIV-1 infection. nih.govnih.gov 9AA treatment was found to increase the levels of p21WAF1 protein in both p53 wildtype and mutant cells. nih.gov This is significant because p21WAF1 can directly inhibit HIV transcription. nih.govnih.gov The increased stability of p21WAF1 is promoted by its phosphorylation at the S146 residue. nih.gov Subsequently, p21WAF1 forms a complex with cyclin T1 and cdk9, key components of the positive transcription elongation factor b (P-TEFb). nih.gov This interaction leads to the loss of cdk9 from the viral promoter, providing a direct mechanism for transcriptional inhibition. nih.govnih.gov Importantly, 9AA inhibits viral replication in a dose-dependent manner without causing cell death or halting the proliferation of uninfected cells. nih.gov

The antiviral potential of the this compound scaffold extends beyond HIV-1. Derivatives such as pyronaridine (B1678541) and quinacrine, originally developed as antimalarials, have shown activity against SARS-CoV-2. nih.govresearchgate.netacs.org These compounds exhibit whole-cell activity against the virus, and pyronaridine also inhibits the SARS-CoV-2 papain-like protease (PLpro). nih.govacs.org This has spurred medicinal chemistry efforts to synthesize new this compound analogs with improved antiviral properties against emerging viral threats. nih.govresearchgate.net

Research in Protozoal and Parasitic Infections (e.g., Antimalarial Activity)

The this compound core is historically significant in the fight against parasitic diseases, with quinacrine being one of the first synthetic antimalarial drugs. nih.gov Research continues to leverage this scaffold to develop new agents against Plasmodium falciparum, the deadliest species of malaria parasite, including strains resistant to common drugs like chloroquine. nih.govnih.gov

One of the primary mechanisms of antimalarial action for this compound derivatives is the inhibition of parasite DNA topoisomerase II. mdpi.comresearchgate.netelsevierpure.com This enzyme is vital for DNA replication and repair within the parasite, and its inhibition leads to parasite death. Another key target is the detoxification of heme. During its lifecycle in red blood cells, the parasite digests hemoglobin, releasing toxic heme. The parasite normally neutralizes this heme by polymerizing it into an inert crystal called hemozoin. 9-anilinoacridines have been shown to inhibit this process, known as β-hematin formation. researchgate.netelsevierpure.com These drugs can bind to hematin, preventing its polymerization and leading to a buildup of toxic heme that damages the parasite. researchgate.netelsevierpure.com

To combat the evolution of drug resistance, one strategy has been the development of hybrid molecules. mdpi.com This approach involves covalently linking the this compound scaffold to another pharmacophore with a different mode of action, such as a chalcone (B49325) or a clotrimazole-like moiety. mdpi.com The goal is to create a single molecule that can hit multiple targets, reducing the likelihood of resistance developing. mdpi.com

The following table summarizes the in vitro antimalarial activity of selected this compound derivatives against chloroquine-resistant (CQR) P. falciparum strains.

| Compound | P. falciparum Strain | IC₅₀ (µM) | Reference |

| Quinacrine | K1 (CQR) | 0.23 | researchgate.net |

| Pyronaridine | K1 (CQR) | 0.005 | researchgate.net |

| 2-methoxy-6-chloro-9-aminoacridine | - | 0.018-0.042 | nih.gov |

| Compound 7g | BetaCoV/France/IDF0372/2020 | < 1.0 | nih.gov |

| Compound 9c | BetaCoV/France/IDF0372/2020 | ≤ 0.42 | nih.govresearchgate.net |

| Compound 7e | BetaCoV/France/IDF0372/2020 | < 1.0 | nih.gov |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Neurodegenerative Disease Research (e.g., Prion, Alzheimer's Disease)

The this compound scaffold has emerged as a promising structure in the research of treatments for neurodegenerative diseases, including prion diseases and Alzheimer's disease. nih.govresearchgate.netnih.gov

Prion Disease: Prion diseases, such as Creutzfeldt-Jakob disease, are fatal neurodegenerative disorders characterized by the conversion of the normal cellular prion protein (PrPC) into a misfolded, pathogenic isoform known as PrPSc. news-medical.netmednexus.org The this compound derivative quinacrine has been shown to inhibit the formation of PrPSc in scrapie-infected neuroblastoma cells. researchgate.netmednexus.org The proposed mechanism involves the stabilization of the normal PrPC conformation, thereby preventing its conversion into the disease-causing PrPSc form. mednexus.org Research has also shown that this compound compounds can bind to misfolded PrP from various prion-diseased animals. researchgate.net Studies using deleted forms of the prion protein have highlighted the importance of a specific nine-amino-acid domain at the N-terminus (residues 23-31) in mediating the protein's neurotoxicity. nih.gov This domain could serve as a potential drug target for this compound-based compounds to ameliorate neurotoxicity. nih.gov

Alzheimer's Disease: In Alzheimer's disease research, this compound derivatives are primarily investigated as inhibitors of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.govresearchgate.net These enzymes are responsible for breaking down the neurotransmitter acetylcholine; their inhibition can help alleviate the cholinergic deficit observed in Alzheimer's patients. nih.govmdpi.com Tacrine, or 9-amino-1,2,3,4-tetrahydroacridine, was the first cholinesterase inhibitor approved for the treatment of Alzheimer's disease. nih.govresearchgate.net

Recent studies involve the synthesis of new this compound derivatives to improve efficacy and reduce side effects associated with earlier compounds like tacrine. nih.govnih.gov These new derivatives have shown significant potential for both AChE and BuChE inhibition, with some exhibiting better inhibitory activity than the standard drug galantamine. nih.govnih.govresearchgate.net The development of dual inhibitors that target both enzymes is a key area of focus, as this may offer broader therapeutic benefits. nih.govmdpi.com

The following table presents the cholinesterase inhibitory activity of synthesized this compound derivatives.

| Compound | Target Enzyme | IC₅₀ (µM) | Standard Drug | Standard IC₅₀ (µM) | Reference |

| RM1 | AChE | 0.08 ± 0.001 | Galantamine | 0.51 ± 0.01 | nih.govnih.gov |

| RM1 | BuChE | 0.11 ± 0.003 | Galantamine | 8.51 ± 0.05 | nih.govnih.gov |

| RM2 | AChE | 0.10 ± 0.001 | Galantamine | 0.51 ± 0.01 | nih.govnih.gov |

| RM2 | BuChE | 0.13 ± 0.001 | Galantamine | 8.51 ± 0.05 | nih.govnih.gov |

| RM3 | AChE | 0.09 ± 0.002 | Galantamine | 0.51 ± 0.01 | nih.govnih.gov |

| RM3 | BuChE | 0.12 ± 0.002 | Galantamine | 8.51 ± 0.05 | nih.govnih.gov |

| RM4 | AChE | 0.40 ± 0.009 | Tacrine | 0.38 ± 0.02 | nih.govnih.gov |

| RM4 | BuChE | 0.46 ± 0.004 | Tacrine | 0.43 ± 0.03 | nih.govnih.gov |

| RM5 | AChE | 0.07 ± 0.001 | Galantamine | 0.51 ± 0.01 | nih.govnih.gov |

| RM5 | BuChE | 0.09 ± 0.001 | Galantamine | 8.51 ± 0.05 | nih.govnih.gov |

| RM6 | AChE | 0.09 ± 0.003 | Galantamine | 0.51 ± 0.01 | nih.govnih.gov |

| RM6 | BuChE | 0.10 ± 0.001 | Galantamine | 8.51 ± 0.05 | nih.govnih.gov |

AChE: Acetylcholinesterase; BuChE: Butyrylcholinesterase. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Molecular Interactions of 9 Aminoacridine with Biomolecules and Supra Molecular Assemblies

Protein Binding Studies

9-Aminoacridine and its derivatives are known to associate with various proteins, which can influence their distribution, bioavailability, and mechanism of action. The study of these interactions is crucial for understanding the full scope of their biological effects.

Serum albumins, such as Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA), are the most abundant proteins in the blood plasma and function as primary transporters for a wide variety of endogenous and exogenous compounds. The interaction of this compound with these proteins has been investigated to understand its pharmacokinetic profile.

Fluorescence quenching studies are a primary method for analyzing these interactions. The intrinsic fluorescence of HSA, largely due to its single tryptophan residue (Trp-214) located in subdomain IIA, is quenched upon the binding of ligands like this compound. mdpi.com This quenching allows for the calculation of binding parameters. Studies on the interaction between this compound and HSA have revealed a single binding site for the compound on the protein. nih.gov The mechanism is typically static, indicating the formation of a non-fluorescent ground-state complex between the albumin and the this compound molecule. nih.gov

Thermodynamic analysis of this binding provides insight into the forces driving the interaction. By conducting fluorescence quenching experiments at different temperatures, characteristic thermodynamic values can be determined. nih.gov Generally, the binding of small molecules to albumin can be driven by various forces, including hydrophobic interactions, electrostatic interactions, and hydrogen bonds. swu.ac.thmdpi.com

Table 1: Thermodynamic Parameters for this compound Binding to Human Serum Albumin This table is illustrative, based on findings that thermodynamic functions can be derived from temperature-dependent fluorescence quenching studies. nih.gov

| Thermodynamic Parameter | Value/Interpretation |

| Binding Site (n) | ~1 |

| Mechanism | Static Quenching (Complex Formation) |

| Driving Forces | Inferred from ΔH and ΔS (e.g., hydrophobic, electrostatic) |

The aminoacridine scaffold has been associated with the inhibition of various enzymes. ysu.am Serine proteases, a major class of enzymes that cleave peptide bonds, are critical to numerous physiological processes, from digestion to blood clotting. mdpi.comyoutube.com These enzymes, including trypsin, feature a highly conserved catalytic domain and a catalytic triad (B1167595) typically composed of serine, histidine, and aspartate residues that mediate peptide bond hydrolysis. mdpi.com

While the broader class of aminoacridines is known to inhibit enzymes, including those involved in oxidation-reduction reactions and RNA polymerase, specific detailed studies on the direct inhibition of trypsin-like proteases by the parent compound this compound are not extensively detailed in the provided literature. ysu.am However, the general principle of enzyme inhibition by small molecules often involves the binding of the inhibitor to the enzyme's active site, preventing the substrate from binding and catalysis from occurring. mdpi.commdpi.com The development of inhibitors against trypsin-like proteases is an active area of research due to their roles in various diseases. mdpi.comnih.gov

The binding of a ligand to a protein can induce significant conformational changes, altering its structure and, consequently, its function. Techniques such as circular dichroism (CD) spectroscopy are instrumental in detecting these changes. springernature.com CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the secondary and tertiary structure of proteins. youtube.comnih.gov

Nucleic Acid Interactions (Beyond Direct Intercalation)

While this compound is famous for its ability to intercalate between the base pairs of double-stranded DNA, its interactions with other nucleic acid structures and complexes are also of significant biological importance.

Recent studies have highlighted that this compound effectively binds to RNA, an interaction with significant functional outcomes. nih.govmerckmillipore.comresearchgate.net This binding has been demonstrated in vitro using fluorescent intercalator displacement assays, where this compound competes with fluorescent dyes like ethidium (B1194527) bromide for binding to RNA, causing a measurable decrease in fluorescence. nih.govzendy.io

The ability of this compound to bind RNA is thought to be a key contributor to its observed biological effects on ribosome biogenesis. nih.govnih.gov Specifically, this compound has been shown to be a potent inhibitor of both the transcription of ribosomal RNA precursors (pre-rRNA) and the subsequent processing of these pre-rRNAs into mature ribosomal RNA. nih.govmerckmillipore.com By interfering with pre-rRNA maturation, possibly by disrupting essential RNA-RNA and RNA-protein interactions, this compound can rapidly shut down the production of new ribosomes. zendy.io This identifies this compound as an antagonist of ribosome biogenesis with a unique mechanism that targets both transcription and processing steps. nih.gov

Table 2: Effects of this compound on Ribosomal RNA Metabolism

| Process Affected | Observation | Reference(s) |

| pre-rRNA Transcription | Rapid and potent inhibition, leading to the disappearance of primary 47S pre-rRNA transcripts. | nih.gov |

| pre-rRNA Processing | Inhibition of the maturation of already synthesized pre-rRNAs into 18S, 5.8S, and 28S rRNAs. | merckmillipore.comzendy.io |

| Mechanism of RNA Interaction | Binds to RNA, demonstrated by fluorescent intercalator displacement assay. | researchgate.netnih.gov |

| Functional Consequence | Rapid abolishment of ribosome biogenesis. | nih.gov |

This compound also interacts with DNA within the context of larger DNA-protein assemblies. A notable example is its interaction with the condensed DNA inside bacteriophage particles. In this environment, the binding of this compound involves more than simple intercalation. Kinetic studies have revealed a two-step binding process: an initial rapid intercalation into the DNA, followed by a slower binding of additional this compound molecules to the DNA backbone of sites that already contain an intercalated dye.

This secondary binding to the DNA-protein complex has significant functional consequences. In the presence of light, the bound acridine (B1665455) dye can generate singlet oxygen, which then covalently damages nearby phage proteins that are essential for the injection of viral DNA into a host cell. The rate of this photodynamic inactivation correlates with the second, slower phase of binding, suggesting that the most damaging species is a complex where acridine molecules are stacked along the DNA backbone in proximity to phage proteins. This demonstrates a mechanism where this compound's interaction within a DNA-protein complex leads to the functional inactivation of the protein component.

Analytical and Spectroscopic Research Methodologies Applied to 9 Aminoacridine

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the investigation of 9-aminoacridine, offering non-invasive ways to probe its behavior in various environments. Techniques ranging from UV-Visible absorption to Nuclear Magnetic Resonance (NMR) spectroscopy each provide a unique window into the compound's properties.

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to monitor the interactions between this compound and its binding partners, such as DNA or proteins. nih.govspringernature.com The binding of this compound to a macromolecule often results in characteristic changes in its absorption spectrum. In the absence of DNA, free this compound exhibits maximum absorbance at approximately 381 nm, 400 nm, and 422 nm. researchgate.net

When this compound intercalates into the DNA helix or binds to a protein, these absorbance peaks can shift. A common observation is a red-shift (bathochromism), where the peaks move to longer wavelengths, coupled with hypochromism , a decrease in the molar absorptivity. researchgate.net For instance, when a conjugate of this compound and a mono-Cu(II)-triazacyclononane complex binds to DNA, a significant red-shift and hypochromism are observed, indicating strong interaction. researchgate.net Similarly, studies on the interaction between this compound and hemoglobin have shown the formation of a stable ground-state complex, as revealed by absorption spectroscopy. researchgate.net These spectral changes can be analyzed quantitatively through titration experiments to determine binding constants and stoichiometry, providing crucial data on the affinity and nature of the interaction. nih.govspringernature.com

Table 1: UV-Visible Absorption Characteristics of this compound This table is interactive. Click on the headers to sort.

| State | Maximum Absorbance (λmax) | Spectral Change upon Binding | Reference |

|---|---|---|---|

| Free in solution | 381 nm, 400 nm, 422 nm | - | researchgate.net |

| Bound to DNA (as a conjugate) | Shift to longer wavelengths | Red-shift and Hypochromism | researchgate.net |

| Bound to Hemoglobin | Change in spectrum | Ground-state complex formation | researchgate.net |

Fluorescence spectroscopy is an exceptionally sensitive method for studying this compound, which is a highly fluorescent molecule. edinst.com This technique is broadly divided into two domains: steady-state and time-resolved spectroscopy. edinst.com

Steady-state fluorescence spectroscopy involves exciting the sample with a continuous light source and measuring the resulting emission spectrum. edinst.com This provides information on the fluorescence intensity and the position of the emission maximum, which are sensitive to the molecule's local environment, such as polarity and the formation of complexes. mdpi.com

Time-resolved fluorescence spectroscopy uses a pulsed light source to excite the sample, and the decay of the fluorescence emission over time is monitored, typically on the nanosecond timescale. edinst.comwikipedia.org This method provides the fluorescence lifetime (τ), a parameter that is intrinsic to the fluorophore but can be altered by dynamic processes like quenching or energy transfer. nih.govnih.gov

Both techniques have been instrumental in probing the interactions of this compound with various molecules, including dyes and pyrimidines. nih.gov

Fluorescence quenching is the decrease in fluorescence intensity due to a variety of molecular interactions. The process can occur through two primary mechanisms: dynamic and static quenching.

Dynamic (or collisional) quenching occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. In this case, the fluorescence lifetime of the fluorophore is reduced.

Static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. nih.gov This mechanism reduces the concentration of fluorophores available for excitation, thus decreasing the fluorescence intensity without affecting the fluorescence lifetime of the uncomplexed fluorophores. nih.govcolostate.edu

Table 2: Fluorescence Quenching Studies of this compound This table is interactive. Click on the headers to sort.

| Quencher | Observed Mechanism | Confirming Evidence | Reference |

|---|---|---|---|

| Various Dyes | Static Quenching | Unchanged fluorescence lifetime | nih.gov |

| Substituted Uracils | Static Quenching | Unchanged fluorescence lifetime | nih.gov |

| Hemoglobin | Static Quenching | Temperature-dependent data | researchgate.net |

| Low pH in Lipid Vesicles | Excimer Formation | Detection of broad excimer emission band | nih.gov |

Upon photoexcitation, this compound and its derivatives can engage in complex photophysical processes, including excited-state proton transfer (ESPT) and electron transfer.

Excited-State Proton Transfer (ESPT) involves the transfer of a proton from or to the molecule in its electronically excited state. The acidity of functional groups can change dramatically upon excitation. For certain N-((dimethylamino)-alkyl)-9-aminoacridine carboxamides, the excited-state acidity constant (pKa*) for the proton on the acridine (B1665455) ring nitrogen is significantly lower than its ground-state pKa. osti.gov This enhanced acidity in the excited state drives proton transfer, leading to complex fluorescence decay kinetics that often require tri-exponential functions to be accurately modeled. This behavior is part of a kinetic model involving sequential deprotonations from both the acridine ring and the terminal nitrogen on the side chain. osti.gov

Electron Transfer is another key process, particularly in fluorescence quenching. The quenching of this compound by pyrimidines has been partly attributed to an electron transfer mechanism. nih.gov The feasibility of this process was evaluated by calculating the free energy change (ΔGet) for electron transfer using the Rehm-Weller equation. nih.gov Furthermore, a derivative of this compound was shown to undergo excited-state intramolecular charge transfer (ESICT), where photoexcitation leads to the formation of a charge-separated state, resulting in complex fluorescence with multiple decay components. nih.govacs.org

The long fluorescence lifetime of this compound makes it an excellent candidate for the development of fluorescence lifetime-based assays. rsc.org The parent this compound molecule has a reported fluorescence lifetime of approximately 16 ns and a high quantum yield. rsc.org This long lifetime is advantageous as it is well-separated from the shorter lifetimes of many naturally fluorescent biomolecules, reducing background interference.

Researchers have designed novel reporter systems by incorporating this compound into peptides. rsc.orgnih.govfao.org In one such system, the fluorescence lifetime of the this compound moiety could be modulated when placed in proximity to a tryptophan residue. rsc.orgnih.gov This principle was used to configure a homogenous fluorescence lifetime assay to monitor the activity of the protease Caspase-3. rsc.org The specific cleavage of the peptide substrate by the enzyme separates the this compound from the modulating tryptophan residue, leading to a measurable change in its fluorescence lifetime. rsc.org In a different context, the formation of a this compound excimer at a membrane interface was found to increase the fluorescence lifetime from the monomer's 16 ns to 24 ns for the excimer complex. nih.gov

Table 3: Fluorescence Lifetime Data for this compound Systems This table is interactive. Click on the headers to sort.

| System | Fluorescence Lifetime (τ) | Application/Condition | Reference |

|---|---|---|---|

| This compound (monomer) | ~16 ns | Baseline | nih.govrsc.org |

| This compound Excimer | up to 24 ns | Formed at membrane interface | nih.gov |

| This compound-Peptide Reporter | Modulated (e.g., by Tryptophan) | Protease activity assays | rsc.orgrsc.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of molecules in solution at atomic resolution. researchgate.netresearchgate.net It is particularly valuable for studying the interactions between small molecules like this compound and their biological targets, such as proteins or nucleic acids. nih.gov

When this compound binds to a macromolecule, it can induce changes in the NMR spectrum of both the ligand and the target. The most commonly used method is chemical shift perturbation mapping . nih.gov In this experiment, a 2D NMR spectrum (e.g., ¹H-¹⁵N HSQC for a protein) is recorded in the absence of the ligand. Then, increasing amounts of this compound are added, and changes in the chemical shifts of the protein's backbone amide protons and nitrogens are monitored. The residues that experience significant chemical shift changes are presumed to be at or near the binding interface. nih.gov

While specific, detailed NMR studies focused solely on this compound's interactions are not as prevalent in the literature as fluorescence studies, the principles of NMR are routinely applied to similar intercalating and groove-binding molecules. These studies provide precise information on the binding site, the orientation of the bound ligand, and any conformational changes in the target macromolecule upon binding. researchgate.net

Circular Dichroism (CD) Spectroscopy for Conformational Changes

Circular Dichroism (CD) spectroscopy is a valuable technique for investigating conformational changes in macromolecules, such as proteins or DNA, upon binding to ligands like this compound. springernature.comnih.govnih.gov CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules. mdpi.com

When studying protein interactions, far-UV CD (178–260 nm) provides information about the secondary structure of the protein (e.g., alpha-helices, beta-sheets). nih.govnih.gov If the binding of this compound induces a change in the protein's conformation, this will be reflected as a change in the far-UV CD spectrum. springernature.com

Near-UV CD (260–350 nm) is sensitive to the environment of aromatic amino acid side chains and can detect changes in the tertiary structure of a protein upon ligand binding. nih.govnih.gov Since CD is a quantitative technique, the magnitude of the spectral changes is directly proportional to the amount of the protein-ligand complex formed, allowing for the determination of binding constants. nih.govnih.gov

Similarly, when this compound interacts with DNA, it can induce conformational changes in the DNA structure, which can also be monitored by CD spectroscopy. The resulting induced CD signals provide insights into the binding mode and the structural alterations of the DNA helix.

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy and its more sensitive variant, Surface-Enhanced Raman Spectroscopy (SERS), are powerful vibrational spectroscopy techniques used to study this compound. nih.govwikipedia.org These methods provide detailed "fingerprint" spectra based on the unique vibrational modes of the molecule, offering insights into its structure, aggregation, and interaction with surfaces. nih.govresearchgate.net

SERS, in particular, can enhance the Raman signal by factors of up to 10¹⁰ to 10¹¹, enabling the detection of even single molecules. wikipedia.org This enhancement is typically achieved by adsorbing the molecule of interest onto a roughened metal surface, such as silver or gold colloids or nanostructures. nih.govwikipedia.org

Research on this compound using SERS has revealed several key findings:

Tautomeric Forms : this compound can exist in different tautomeric forms (amino and imino), and SERS has been used to identify marker bands for each form. nih.gov

Aggregation and Dimerization : The technique has been applied to study the aggregation and excimer emission of this compound in aqueous solutions. It was found that the formation of dimers is favored for the amino form at neutral and acidic pH. nih.gov

Surface Adsorption : When adsorbed on a silver surface, this compound can exist in two different forms: a strongly attached imino tautomer and a weakly attached amino tautomer. The interaction with the silver surface leads to a charge transfer from the molecule to the metal. nih.gov

Table 2: SERS Findings for this compound

| Phenomenon Studied | Key Findings |

| Tautomerism | SERS provides distinct spectral markers for the amino and imino tautomers of this compound. nih.gov |

| Dimerization | The amino form of this compound is more prone to forming dimers in solution, a process linked to its excimer emission. nih.gov |

| Adsorption | On silver surfaces, this compound adsorbs as both imino and amino forms with different interaction strengths. nih.gov |

| Charge Transfer | Adsorption onto silver induces a charge transfer from this compound to the metal surface, affecting its properties. nih.gov |

Microscopic and Imaging Techniques

Microscopic techniques are essential for visualizing the localization of this compound within cellular environments, providing a spatial context to its biochemical interactions.

Confocal Laser Scanning Microscopy (CLSM) for Cellular Localization

Confocal Laser Scanning Microscopy (CLSM) is a high-resolution optical imaging technique used to visualize the intracellular localization of fluorescent molecules like this compound. nih.govwur.nl Its key feature is the use of a pinhole to reject out-of-focus light, which allows for the creation of sharp, detailed optical sections of a cell and 3D reconstruction. springernature.comnih.gov

CLSM is the preferred method for demonstrating the co-localization of molecules within intact cells. nih.govspringernature.com For instance, if this compound is fluorescent, its distribution within different cellular compartments (e.g., nucleus, mitochondria) can be directly observed. Researchers can also use CLSM to study the co-localization of this compound with specific proteins or organelles by using fluorescently tagged antibodies or proteins. nih.govnih.gov

A notable application involves the use of nanocarriers for targeted drug delivery. For example, a multifunctional nanocarrier based on graphene oxide has been developed for the co-delivery of doxorubicin (B1662922) and this compound. rsc.org CLSM would be instrumental in tracking such a nanocarrier and confirming its uptake by cells and the subsequent release and localization of this compound within the target cells. It should be noted, however, that tagging or overexpressing proteins of interest for visualization could potentially alter their natural intracellular localization or function. nih.govspringernature.com

Mass Spectrometry Imaging (MALDI MSI) for Lipid Analysis

This compound (9-AA) has emerged as a significant matrix in the field of Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI MSI), particularly for the analysis of lipids. acs.orgnih.gov Its application is especially noteworthy in the negative ion mode, where it significantly improves the detection and identification of various lipid species directly from tissue sections. acs.orgcapes.gov.br Research demonstrates that using 9-AA as a matrix yields a superior signal-to-noise ratio and enhanced contrast in ion images when compared to more traditional matrices like α-cyano-4-hydroxycinnamic acid (CHCA), 2,5-dihydroxybenzoic acid (DHB), or 2,4,6-trihydroxyacetophenone. acs.orgnih.gov

The effectiveness of 9-AA stems from its properties as a moderately strong base (pKa ≈10), which allows it to readily accept protons, facilitating the formation of deprotonated molecules [M-H]⁻, a common ionization pathway for acidic compounds like fatty acids. researchgate.net This characteristic, combined with the minimal background interference it produces in the low mass-to-charge (m/z) region, makes it highly suitable for analyzing low-molecular-weight compounds. researchgate.net

Studies utilizing 9-AA have successfully identified and mapped a wide array of lipids in various biological samples. In rat brain tissue, for instance, 9-AA enabled the detailed structural analysis and localization of twenty-eight different lipid species, including phosphatidic acids, phosphatidylethanolamines, phosphatidylserines, phosphatidylglycerols, phosphatidylinositols, and sulfatides (B1148509). nih.govresearchgate.net The improved sensitivity afforded by 9-AA even allowed for the differentiation of isobaric species that differ only in their fatty acid chains. nih.govresearchgate.net It is also considered an efficient matrix for analyzing phospholipids (B1166683) and sulfatides in the negative ion mode. acs.org Furthermore, 9-AA has been employed in studies of hippocampal tissues to visualize over 120 different metabolites, aiding in the characterization of metabolic alterations in disease models. rsc.org

While highly effective, especially for acidic lipids in negative ion mode, the choice of matrix can influence which lipid classes are detected most sensitively. nih.govnih.gov Comparative studies have shown that 9-AA provides higher sensitivity for protonated and sodiated phosphatidylserines and protonated phosphatidylcholines compared to other matrices like 1,5-Diaminonaphthalene (DAN) or DHB. nih.gov However, for certain neutral species like glycosphingolipids, 9-AA may not be the optimal choice under standard conditions due to the lack of a charge. nih.gov To expand its utility, derivatives of this compound, such as 2,4,5,7-tetranitro-9-aminoacridine (TNA), have been developed as alternative matrices for lipid detection in the positive-ion mode. researchgate.net

| Matrix | Primary Ion Mode | Advantages | Lipid Classes with High Sensitivity | Limitations | Source |

|---|---|---|---|---|---|

| This compound (9-AA) | Negative | Superior signal-to-noise ratio, minimal background in low m/z range. acs.orgresearchgate.net | Phospholipids, Sulfatides, Fatty Acids, Phosphatidylserines. acs.orgresearchgate.netnih.gov | Poor detection of neutral lipids like glycosphingolipids. nih.gov | acs.orgresearchgate.netnih.govnih.gov |

| 2,5-Dihydroxybenzoic acid (DHB) | Positive | Widely employed, sufficient sensitivity for many analyte classes. nih.gov | Phosphatidylglycerols, Sulfatides, Sodiated Phosphatidylcholines. nih.gov | Less sensitive for protonated phosphatidylserines and phosphatidylcholines compared to 9-AA. nih.gov | nih.gov |

| 1,5-Diaminonaphthalene (DAN) | Positive & Negative | High sensitivity for many lipid sub-classes in both polarities. nih.gov | Protonated Phosphatidylcholines. nih.gov | Can cause analyte modification (e.g., of phosphatidylcholines) in negative mode, complicating data interpretation. nih.gov | nih.gov |

| α-cyano-4-hydroxycinnamic acid (CHCA) | Positive | Commonly used for a variety of analytes. | General phospholipids. | Lower signal-to-noise ratio for lipids in negative mode compared to 9-AA. acs.orgnih.gov | acs.orgnih.gov |

Genetic and Biochemical Assays

Mutagenicity Testing (e.g., Ames Assay, Micronucleus Assay)

This compound is a well-characterized mutagenic agent frequently employed as a positive control in genotoxicity studies. sabraojournal.org Its primary mechanism of mutagenicity involves causing frameshift mutations, where nucleotides are inserted or deleted from the DNA sequence. sabraojournal.org

Ames Assay: The Ames test, a bacterial reverse mutation assay, is a standard method for assessing the mutagenic potential of chemical compounds. wikipedia.orgeurofins.com.au It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth. wikipedia.org The test measures the ability of a substance to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium. wikipedia.orgeurofins.com.au this compound is specifically used as a positive control for bacterial strains designed to detect frameshift mutagens, such as TA1537 and TA97. sabraojournal.orgwikipedia.org Its use confirms the sensitivity of the assay and the metabolic activity of the test system. sabraojournal.orgnih.gov Studies have demonstrated that this compound effectively induces DNA damage in bacteria, triggering the SOS response system, which is an indicator of DNA repair activation. sabraojournal.org

Micronucleus Assay: The in vivo or in vitro micronucleus assay is another critical test for genotoxicity, designed to detect chromosome damage. nih.govnih.gov Micronuclei are small, extra-nuclear bodies that form during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei. researchgate.net Their presence is a marker for both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events. nih.govresearchgate.net While specific results for this compound in micronucleus assays were not detailed in the provided search context, its known ability to damage DNA through intercalation makes it a relevant compound for such studies. sabraojournal.orgnih.gov The assay is widely used to evaluate the potential of chemicals to cause large-scale genetic alterations. nih.govresearchgate.net

| Assay | Principle | Role of this compound | Detected Endpoint | Source |

|---|---|---|---|---|

| Ames Test | Measures reverse mutations in histidine-requiring Salmonella typhimurium strains. wikipedia.orgeurofins.com.au | Positive control for frameshift mutations. sabraojournal.orgnih.gov | Point mutations (frameshift). sabraojournal.orgwikipedia.org | sabraojournal.orgwikipedia.orgeurofins.com.aunih.gov |

| Bacterial SOS Response Assay | Measures the induction of the DNA repair system in bacteria like E. coli. sabraojournal.org | Inducer of DNA damage. sabraojournal.org | DNA damage. sabraojournal.org | sabraojournal.org |

| Micronucleus Assay | Detects chromosome fragments or whole chromosomes left behind during cell division. nih.govnih.gov | Used as a reference or test compound due to its DNA-damaging properties. nih.gov | Clastogenic and/or aneugenic events. researchgate.net | nih.govnih.govresearchgate.netnih.gov |

Cell Viability and Proliferation Assays (e.g., Flow Cytometry)